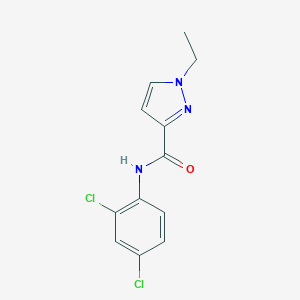![molecular formula C15H11Br3O3 B452783 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde CAS No. 329222-69-7](/img/structure/B452783.png)
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H11Br3O3 and a molecular weight of 478.96 g/mol . This compound is characterized by the presence of a methoxy group, a benzaldehyde group, and a tribromophenoxy group, making it a unique and complex molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,4,6-tribromophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions, particularly involving the bromine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Cellular Responses: Triggering apoptosis or other cellular responses through oxidative stress or other mechanisms.
相似化合物的比较
Similar Compounds
4-Methoxy-2,3,6-trimethylbenzaldehyde: Another methoxy-substituted benzaldehyde with different substitution patterns and properties.
4-Methoxybenzaldehyde: A simpler compound lacking the tribromophenoxy group, used in various synthetic applications.
Uniqueness
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
属性
IUPAC Name |
4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWXYUARLXGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-{[(4-tert-butylcyclohexyl)carbonyl]amino}-4-(4-butylphenyl)-3-thiophenecarboxylate](/img/structure/B452701.png)
![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452702.png)
![Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4-(3,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B452703.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452705.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452706.png)
![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452708.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452712.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452714.png)
![Isopropyl 4-(4-butylphenyl)-2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452718.png)
![3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B452719.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
